4-Nitrohexanoic acid
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Overview
Description
4-Nitrohexanoic acid is an organic compound with the molecular formula C6H11NO4 It belongs to the class of nitro compounds, which are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrohexanoic acid can be synthesized through several methods. One common approach involves the nitration of hexanoic acid using nitric acid. The reaction typically requires a strong acid catalyst and controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the hexanoic acid molecule .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrohexanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Reduction: 4-Aminohexanoic acid.
Oxidation: Hexanedioic acid.
Substitution: Various substituted hexanoic acids depending on the nucleophile used.
Scientific Research Applications
4-Nitrohexanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-nitrohexanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or modification of proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
- 4-Nitrovaleric acid
- 6-Nitrohexanoic acid
- 4-Nitrobutanoic acid
Comparison: 4-Nitrohexanoic acid is unique due to its specific chain length and the position of the nitro group. Compared to 4-nitrovaleric acid, it has a longer carbon chain, which can influence its reactivity and solubility.
Properties
CAS No. |
5470-67-7 |
---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
4-nitrohexanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-2-5(7(10)11)3-4-6(8)9/h5H,2-4H2,1H3,(H,8,9) |
InChI Key |
QKOABJZSJDIUKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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